molecular formula C7H10N4 B1179865 Echinacea CAS No. 129677-89-0

Echinacea

Cat. No.: B1179865
CAS No.: 129677-89-0
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1.1 Botanical and Pharmacological Overview Echinacea, a genus within the Asteraceae family, comprises nine species native to North America, with this compound purpurea, E. angustifolia, and E. pallida being the most widely studied for medicinal use . Traditionally used by Indigenous communities for wound healing and infections, modern research highlights its immunomodulatory properties, primarily attributed to three key compound classes:

  • Polysaccharides: Enhance macrophage activity and cytokine production (e.g., IL-2, IFN-γ) .
  • Alkylamides: Lipophilic compounds with anti-inflammatory and antiviral effects .
  • Caffeic Acid Derivatives: Including chicoric acid, echinacoside, and chlorogenic acid, which exhibit antioxidant and antimicrobial activities .

Preparation Methods

Traditional Decoction and Infusion Methods

Decoctions represent one of the oldest methods for extracting bioactive compounds from Echinacea roots, stems, and flowers. This process involves simmering coarse plant material in water to dissolve water-soluble constituents such as polysaccharides, caffeic acid derivatives, and glycoproteins .

Table 1: Comparative Analysis of Decoction Parameters

ParameterEarthsong Seeds Herbal Reality EMA Guidelines
Plant Material (g)301510–20
Water Volume (mL)480250100–200
Simmering Time (min)30–4020–45≤45
Final Volume (mL)12012550–100

Decoctions yield 2–4% cichoric acid and 0.1–0.3% alkamides, depending on the plant species and harvest time . However, aqueous extracts show limited solubility of lipophilic compounds like alkylamides, necessitating ethanol-based methods for full-spectrum extraction .

Ethanol and Hydroalcoholic Extractions

Hydroalcoholic solutions (45–75% ethanol) are preferred for producing tinctures and dry extracts that preserve both polar and non-polar phytochemicals. The U.S. Pharmacopeia specifies that This compound angustifolia tinctures should contain ≥0.025% dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide as a marker compound .

Soxhlet Extraction

A study comparing Soxhlet extraction solvents found that 95% ethanol extracted 23% of total solids from E. purpurea roots, including 1.2% cichoric acid and 0.8% alkylamides . Chloroform and hexane yielded higher alkamide concentrations (1.5–2.1%) but lower phenolic content .

Table 2: Solvent Efficiency in this compound Extraction

SolventTotal Solids (%)Cichoric Acid (%)Alkylamides (%)
95% Ethanol23.01.20.8
Chloroform18.50.41.5
Hexane15.20.22.1

Maceration and Percolation

Commercial tinctures often use dynamic maceration with 55% ethanol for 14–21 days, achieving extraction efficiencies of 85–90% for cichoric acid and 70–75% for alkamides . The EMA-approved tincture (1:5 ratio, 55% ethanol) contains 2.5–4.0 mg/mL cichoric acid and 0.15–0.25 mg/mL alkylamides .

Industrial-Scale Production Methods

Spray Drying of Pressed Juice

U.S. Patent 6,217,878 describes a method to produce this compound powder with ≥3.5% cichoric acid :

  • Milling : Fresh E. purpurea aerial parts are chopped to 0.25–2 cm pieces.

  • Blanching : Steam treatment at 100°C for 2.5 minutes inactivates polyphenol oxidase, preserving cichoric acid.

  • Pressing : Hydraulic pressing at 80–100 psi yields 55% juice (w/w).

  • Concentration : Vacuum evaporation at 60°C increases solids from 10% to 32%.

  • Spray Drying : Inlet/outlet temperatures of 149–166°C/93–104°C produce a powder with 3.5–4.0% cichoric acid .

Supercritical CO₂ Extraction

Chinese Patent CN102100714A utilizes supercritical CO₂ at 25–35 MPa and 40–50°C to extract alkamides and polyacetylenes . This method achieves 92% alkamide recovery vs. 78% for ethanol extraction, with no solvent residues .

Quality Control and Standardization

HPLC Profiling

Modern pharmacopeias require HPLC-UV quantification of marker compounds:

  • Cichoric Acid : λ_max = 330 nm, retention time = 12.5 min (C18 column, 1% acetic acid/acetonitrile gradient) .

  • Alkylamides : LC-MS/MS with MRM transitions m/z 248→91 for dodecatetraenoic acid isobutylamide .

Table 3: Acceptable Ranges for this compound Preparations

PreparationCichoric Acid (%)Alkylamides (%)Polysaccharides (%)
Decoction2.0–4.00.05–0.158.0–12.0
Tincture (55% EtOH)2.5–4.00.15–0.251.5–3.0
Spray-Dried Powder3.5–4.50.25–0.3515.0–20.0

Pharmacological Implications of Extraction Methods

Immunomodulatory Activity

Ethanol extracts (45–75%) from E. purpurea roots enhance phagocytosis by 40–60% in vitro, primarily due to alkylamides and cichoric acid . In contrast, aqueous decoctions increase IL-6 production by 30% via polysaccharide fractions .

Antiviral Properties

A study comparing extraction methods found:

  • Ethyl Acetate Fraction : 50% inhibition of HSV-1 at 100 μg/mL (cichoric acid-dependent) .

  • Ethanol Extract : 70% inhibition of influenza A via alkylamides (EC₅₀ = 25 μg/mL) .

  • Decoction : No anti-rhinovirus activity, confirming water insolubility of critical virucidal compounds .

Scientific Research Applications

Immune Function Enhancement

Echinacea is primarily known for its purported ability to enhance immune function. Laboratory studies suggest that this compound extracts can stimulate various immune cells, including macrophages and natural killer cells, which are crucial in the body's defense against pathogens .

Case Study: Immune Modulation

A study demonstrated that standardized extracts of this compound purpurea exhibited significant immune-modulatory activities. These included alterations in cytokine secretion and increased phagocytic activity of macrophages at non-cytotoxic concentrations .

Study Findings
This compound and Immune CellsIncreased phagocytic activity of macrophages (non-cytotoxic levels)
Immune ModulationAltered cytokine secretion patterns in response to infections

Respiratory Infections

This compound has been extensively researched for its effectiveness in preventing and treating respiratory infections, particularly the common cold.

Clinical Trials Overview

  • 2010 Study : A randomized controlled trial indicated that while this compound did not significantly reduce the duration of colds, it showed trends towards reduced symptom severity .
  • Meta-Analysis (2007) : This analysis found that this compound reduced the odds of developing a cold by 58% (Odds Ratio = 0.42) and suggested a potential effect on symptom duration .
Study Outcome
Randomized Controlled Trial (2010)No significant reduction in duration but trends towards reduced severity
Meta-Analysis (2007)58% reduction in cold incidence

Specific Health Conditions

This compound has also been evaluated for its effects on specific health conditions beyond respiratory infections.

Anxiety Treatment

A study focusing on this compound angustifolia indicated that participants experienced reduced anxiety levels after two days of treatment, with effects lasting up to two weeks post-study .

Infection Prevention

Research has shown that this compound may help prevent urinary tract infections and other microbial infections due to its antimicrobial properties .

Condition Effect of this compound
AnxietyReduced anxiety symptoms in participants
Urinary Tract InfectionsPotential preventive effects against infections

Challenges in Research

Despite promising findings, research on this compound faces several challenges:

  • Variability in plant species and preparation methods complicates standardization.
  • Differences in dosages used across studies lead to inconsistent results.
  • The effectiveness of this compound may vary based on individual health conditions and immune status .

Comparison with Similar Compounds

Key Species and Chemotypes

  • E. purpurea : Rich in polysaccharides and chicoric acid, widely cultivated in China for immune-enhancing supplements .
  • E. angustifolia : Higher concentrations of alkylamides, used in standardized extracts for cold prevention .
  • E.

Structural and Functional Analogues in Other Medicinal Plants

Compound Source Plant Key Functions Comparison to Echinacea
Polysaccharides Astragalus membranaceus Immune activation via TLR4 pathways Less potent in T-cell proliferation
Alkylamides Spilanthes acmella TRPV1 receptor activation, analgesic Similar bioavailability but shorter half-life
Chicoric Acid Cichorium intybus (Chicory) Antioxidant, anti-diabetic Higher concentrations in E. purpurea
Chlorogenic Acid Camellia sinensis (Tea) Antiviral, glucose metabolism regulation Synergistic with this compound polysaccharides

Pharmacodynamic Differences

  • Immune Modulation :
    • This compound polysaccharides (50–200 μg/mL) stimulate IL-2 and IFN-γ in T-cells more effectively than Astragalus polysaccharides .
    • Alkylamides in E. angustifolia (0.1–1.0 mg/kg) show superior anti-inflammatory effects compared to Spilanthes derivatives .
  • Antimicrobial Activity :
    • Chicoric acid from E. purpurea inhibits Staphylococcus aureus (MIC: 12.5 μg/mL), outperforming chlorogenic acid from tea (MIC: 25 μg/mL) .

Clinical Efficacy

  • Cold Prevention : Meta-analyses indicate E. purpurea extracts reduce cold incidence by 35% versus 20% for Astragalus-based formulations .
  • Wound Healing : E. pallida extracts accelerate epithelialization by 40%, comparable to Centella asiatica but with fewer allergic reactions .

Research Findings and Data Tables

Concentration Ranges of Key Compounds in this compound Species

Compound E. purpurea (mg/g) E. angustifolia (mg/g) E. pallida (mg/g)
Polysaccharides 120–180 50–90 30–60
Alkylamides 0.5–1.2 2.0–4.5 0.3–0.8
Chicoric Acid 8.5–12.0 1.2–2.5 ND*
Echinacoside ND* ND* 4.0–6.5

ND = Not detected

Immune Parameters in Animal Models

Treatment T-Cell Proliferation (Fold Increase) IL-2 Secretion (pg/mL) IFN-γ Secretion (pg/mL)
E. purpurea Polysaccharides 2.8x 450 ± 30 320 ± 25
Astragalus Polysaccharides 1.5x 280 ± 20 190 ± 15
Control (PBS) 1.0x 100 ± 10 90 ± 10

Data from murine splenocyte assays

Biological Activity

Echinacea, particularly this compound purpurea, is widely recognized for its potential health benefits, especially in the context of immune support and respiratory health. This article explores the biological activity of this compound through a detailed examination of its immunomodulatory effects, antimicrobial properties, and other pharmacological activities, supported by data tables and case studies.

Overview of this compound

This compound is a genus of flowering plants in the daisy family, Asteraceae, native to North America. It is commonly used in herbal medicine, particularly for preventing and treating colds and respiratory infections. The primary species used for medicinal purposes are this compound purpurea, this compound angustifolia, and this compound pallida.

Key Bioactive Compounds

This compound contains several groups of bioactive compounds that contribute to its biological activity:

  • Alkamides : Fatty acid amides that have been shown to modulate immune responses.
  • Polysaccharides : Complex carbohydrates that enhance immune function.
  • Caffeic Acid Derivatives (CADs) : Phenolic compounds with antioxidant properties.
  • Glycoproteins : Proteins that play a role in immune modulation.

These compounds are thought to work synergistically to enhance the overall efficacy of this compound preparations.

Immunomodulatory Effects

This compound is primarily known for its immunomodulatory effects. Research indicates that it can stimulate various components of the immune system, including macrophages and natural killer (NK) cells.

  • Macrophage Activation : this compound extracts have been shown to enhance the phagocytic activity of macrophages, leading to increased cytokine production such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1) .
  • Neutrophil Mobilization : Studies indicate that this compound can enhance neutrophil chemotaxis and intracellular calcium mobilization, which are critical for effective immune responses .
  • Cytokine Production : this compound has been linked to increased production of pro-inflammatory cytokines, suggesting a role in both enhancing and regulating immune responses .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, including bacteria and viruses.

Case Studies

  • Respiratory Infections : A randomized controlled trial found that this compound significantly reduced the duration and severity of symptoms in participants suffering from colds compared to placebo groups .
  • Viral Infections : Research has demonstrated that this compound extracts can inhibit rhinovirus infections, although results have varied across studies due to differences in preparation methods .

Clinical Trials and Findings

Several clinical trials have evaluated the efficacy of this compound in preventing and treating respiratory infections:

StudyMethodFindings
Schoop et al. (2012)Double-blind, placebo-controlledReduced cold episodes; no significant adverse effects reported .
Cohen et al. (2004)Randomized trialTrends towards reduced cold incidence; no significant difference in infection rates .
Sharma et al. (2023)In vitro studyInduced ROS production; potential as an adjuvant in immune modulation .

Safety Profile

This compound is generally considered safe for most individuals when used appropriately. Clinical trials have reported adverse events comparable to those seen with placebo treatments . However, individuals with allergies to plants in the Asteraceae family should exercise caution.

Q & A

Basic Research Questions

Q. What are the established mechanisms of Echinacea's immunomodulatory effects, and how do researchers validate these in vitro vs. in vivo models?

  • Methodology :

  • In vitro : Use macrophage cell lines (e.g., RAW 264.7) to measure cytokine production (IL-6, TNF-α) after treatment with standardized this compound extracts. Include controls for LPS-induced inflammation .

    用了那么多年的谷歌学术,你用对了吗?
    00:51
    64. 英文文献搜索流程 特别好用!内含网址 一般人我不告诉他!研究生日常 文献 文献阅读神器 科研狗的日常
    01:05

  • In vivo : Employ murine models (e.g., cyclophosphamide-induced immunosuppression) to assess immune cell proliferation (CD4+/CD8+ T-cells) and antibody titers. Validate via flow cytometry and ELISA .

    • Key Compounds : Alkamides, polysaccharides, and caffeic acid derivatives are primary bioactive constituents. Quantify using HPLC-MS .
      科研基础-如何做好中英文参考文献
      03:23

Q. How do extraction methods (e.g., ethanol vs. aqueous) impact the phytochemical profile of this compound purpurea?

  • Methodology :

  • Compare extraction efficiency using UPLC-QTOF-MS to quantify alkamides (e.g., dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide) in ethanol (70%) vs. water extracts.
  • Optimize protocols using response surface methodology (RSM) to balance yield and bioactivity .

Q. What are the best practices for standardizing this compound extracts across studies to ensure reproducibility?

  • Methodology :

  • Adopt USP-NF or European Pharmacopoeia guidelines for marker compounds (e.g., echinacoside ≥ 4% in E. angustifolia).
  • Use certified reference materials (CRMs) and document extraction parameters (solvent ratio, temperature, duration) in metadata .

Advanced Research Questions

Q. How can conflicting clinical trial data on this compound’s efficacy in upper respiratory infections (URIs) be systematically reconciled?

  • Methodology :

  • Conduct a meta-analysis with subgroup stratification by extract type (aerial vs. root), dosage (≤500 mg/day vs. >500 mg/day), and study duration.
  • Assess heterogeneity via I² statistics and sensitivity analysis .
    • Example Table :
Study (Year)Extract TypeDosage (mg/day)Outcome (RR of URI Reduction)Heterogeneity (I²)
Barrett et al. (2010)Root4500.89 [0.77–1.03]32%
Jawad et al. (2012)Aerial8000.95 [0.82–1.10]45%

Q. What experimental designs are optimal for evaluating this compound’s pharmacokinetics in immunocompromised populations?

  • Methodology :

  • Use a crossover trial with healthy vs. immunocompromised cohorts (e.g., post-chemotherapy patients).
  • Measure plasma concentrations of alkamides via LC-MS/MS at 0, 2, 4, 8, 24h post-administration. Adjust for covariates (age, renal function) using mixed-effects modeling .

Q. How do soil microbiome variations affect this compound purpurea’s secondary metabolite production?

  • Methodology :

  • Conduct metabolomic profiling of field-grown this compound across soil types (loam, clay, sand).
  • Pair with 16S rRNA sequencing to correlate bacterial diversity (e.g., Actinobacteria abundance) with alkamide synthesis. Use partial least squares-discriminant analysis (PLS-DA) for multivariate modeling .

Q. Data Contradiction & Validation

Q. Why do some studies report anti-inflammatory effects of this compound, while others suggest pro-inflammatory activity?

  • Methodology :

  • Evaluate dose-dependent effects: Low doses (≤10 µg/mL) may stimulate TLR2/4 pathways, while high doses (>50 µg/mL) inhibit NF-κB.
  • Validate using dual-luciferase reporter assays in HEK293 cells transfected with NF-κB or AP-1 promoters .

Q. How can researchers address discrepancies in this compound’s antioxidant capacity assays (e.g., DPPH vs. ORAC)?

  • Methodology :

  • Standardize assays with Trolox equivalents and report IC₅₀ values.
  • Cross-validate using electron paramagnetic resonance (EPR) spectroscopy to measure radical scavenging kinetics .

Q. Resource & Collaboration

Q. What tools enable efficient tracking of emerging this compound research?

  • Methodology :

  • Set up Google Scholar alerts with keywords: "this compound pharmacokinetics," "alkamides immunomodulation," or "clinical trial meta-analysis."
  • Use Web of Science’s "Research Assistant" AI to filter studies by citation count (>50) and institution credibility .

Q. How to design a multi-institutional study on this compound’s ethnobotanical uses while ensuring methodological consistency?

  • Methodology :
  • Develop a shared protocol via REDCap, specifying:
  • Ethnographic data collection standards (e.g., WHO guidelines).
  • Harmonized LC-MS/MS parameters for cross-lab validation .

Properties

CAS No.

129677-89-0

Molecular Formula

C7H10N4

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.